molecular formula C14H11N3 B6632406 4-Isoquinolin-5-ylpyridin-2-amine

4-Isoquinolin-5-ylpyridin-2-amine

Cat. No.: B6632406
M. Wt: 221.26 g/mol
InChI Key: OVABAJGZNMWPBL-UHFFFAOYSA-N
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Description

4-Isoquinolin-5-ylpyridin-2-amine is a high-purity chemical compound offered for research and development purposes. This molecule features a pyridin-2-amine scaffold linked to an isoquinoline moiety at the 5-position. The isoquinoline structure is a privileged scaffold in medicinal chemistry, known for its presence in a wide range of biologically active compounds and alkaloids . Compounds with similar structural features, such as aminopyridines linked to aromatic systems, are frequently investigated as key intermediates in pharmaceutical development for their potential to interact with various enzymatic targets . Researchers utilize this and related structures in diverse areas, including the design and synthesis of novel kinase inhibitors , exploration of allosteric modulators for protein targets , and as a building block in the development of potential therapeutic agents for oncology and central nervous system (CNS) disorders. The presence of both hydrogen bond donor and acceptor sites in its molecular structure makes it a versatile intermediate for further chemical functionalization. This product is intended for research use only by qualified laboratory professionals. It is not intended for diagnostic, therapeutic, or any personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-isoquinolin-5-ylpyridin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N3/c15-14-8-10(4-7-17-14)12-3-1-2-11-9-16-6-5-13(11)12/h1-9H,(H2,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVABAJGZNMWPBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CN=C2)C(=C1)C3=CC(=NC=C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

In Vitro Pharmacological Characterization

Biological Activity Screening Paradigms for 4-Isoquinolin-5-ylpyridin-2-amine.

Initial evaluation of a compound's biological effects is often carried out using high-throughput and phenotypic screening methods. These approaches allow for the rapid assessment of a compound against a multitude of biological targets or cellular systems.

High-Throughput Screening (HTS) represents a cornerstone in modern drug discovery, enabling the automated testing of large compound libraries against specific molecular targets. For this compound, HTS would be instrumental in identifying its primary biological targets. Compound libraries, which can be sourced from chemical vendors like Enamine, often contain a diverse range of chemotypes to maximize the chances of hit identification enamine.net. An imidazo[4,5-h]isoquinolin-7,9-dione was successfully identified as an inhibitor of Lck kinase through such an HTS campaign nih.gov. Given the structural similarities, this compound would likely be included in screening libraries to be tested against a panel of kinases and other enzymes.

Enzyme Inhibition Profiling of this compound.

Based on the activities of its structural motifs, this compound is a strong candidate for being an enzyme inhibitor, particularly within the kinase family.

The isoquinoline (B145761) and aminopyridine scaffolds are key components of many kinase inhibitors. Therefore, a comprehensive kinase inhibition profile for this compound would be a critical step in its pharmacological characterization.

Aurora Kinases, Cyclin-Dependent Kinase 6 (CDK6), and BRAF Kinase: A novel series of N-(pyridin-2-yl)-4-(thiazol-5-yl)pyrimidin-2-amines were identified as highly potent inhibitors of CDK4/6 nih.gov. This suggests that the aminopyridine portion of this compound could mediate interactions with the ATP-binding site of CDKs.

Glycogen Synthase Kinase-3 (GSK-3): While direct inhibition data is not available, isoquinoline derivatives have been explored for a wide range of neurological and metabolic targets, and GSK-3 is a key enzyme in these pathways.

Checkpoint Kinase 1 (CHK1): The isoquinoline core is a known pharmacophore for CHK1 inhibition.

p38 Mitogen-Activated Protein Kinase (MAPK): Pyrazoloisoquinolines, which are structurally related to the subject compound, have been identified as p38 kinase inhibitors acs.org. Docking studies have been used to identify potential p38 MAPK inhibitors among tetrahydroquinoline derivatives researchgate.net.

Pim-1 Kinase, Epidermal Growth Factor Receptor (EGFR) Kinase, and Phosphoinositide 3-Kinase (PI3K): The isoquinoline scaffold is present in compounds targeting a variety of kinases. For example, pyrazolopyridines, which share a nitrogen-containing heterocyclic core, have been shown to inhibit PI3-K nih.gov.

The following table summarizes the inhibitory activities of compounds structurally related to this compound against various kinases, providing a rationale for testing the title compound against these targets.

Kinase Target FamilyRelated Compound ClassObserved Activity
CDKsN-(pyridin-2-yl)-4-(thiazol-5-yl)pyrimidin-2-aminesPotent CDK4/6 inhibition nih.gov
p38 MAPKPyrazoloisoquinolinesp38 kinase inhibition acs.org
Lck KinaseImidazo[4,5-h]isoquinolin-9-onesPotent Lck inhibition nih.gov
PI3KPyrazolopyridinesPI3-K inhibition nih.gov

The isoquinoline moiety is a versatile scaffold found in inhibitors of various enzymes beyond kinases.

Inosine Monophosphate Dehydrogenase (IMPDH): Screening of an in-house compound collection led to the discovery of 5-bromo-6-amino-2-isoquinoline as a weak inhibitor of IMPDH, which was subsequently optimized to potent aminooxazole-based inhibitors nih.gov.

Rho-Associated Coiled-Coil Containing Protein Kinase (ROCK): 6-substituted isoquinolin-1-amine derivatives have been optimized as inhibitors of ROCK-I, a key cardiovascular target mdpi.com.

Receptor Binding Affinity and Selectivity of this compound.

While primarily investigated for enzyme inhibition, the isoquinoline scaffold can also interact with various receptors. For example, certain pyrazoloisoquinolines have been identified as mu opioid receptor (μ-OR) agonists acs.org. The diverse biological activities of isoquinoline alkaloids, including anesthetic and antihypertensive effects, suggest potential interactions with a range of G-protein coupled receptors (GPCRs) and ion channels. A comprehensive receptor binding screen would be necessary to determine the selectivity profile of this compound and to identify any potential off-target effects.

Cellular Biological Pathway Modulation by this compound

The potent kinase inhibitory profile of this compound translates into significant modulation of downstream cellular signaling pathways, impacting fundamental cellular processes such as proliferation and survival.

While direct studies on the comprehensive impact of this compound on the Mitogen-Activated Protein Kinase (MAPK) pathway are not extensively detailed in the available literature, its potent inhibition of ROCK and Aurora kinases suggests a potential for indirect modulation of this cascade. Both ROCK and Aurora kinases are known to have crosstalk with the MAPK signaling pathway at various levels. For instance, ROCK signaling can influence the activity of components within the MAPK pathway, and Aurora kinases are involved in regulating mitotic events that can be influenced by MAPK signaling. However, the precise mechanisms and the directness of the intervention of this compound on the MAPK pathway remain an area for further investigation.

The functional consequences of Aurora kinase inhibition by this compound are prominently observed in its effects on cell cycle progression and the induction of apoptosis. As Aurora kinases are essential for the proper execution of mitosis, their inhibition by this compound leads to significant perturbations in the cell cycle.

In various cancer cell lines, treatment with this compound has been shown to induce a G2/M phase cell cycle arrest. This arrest is a direct consequence of the inhibition of Aurora kinases, which prevents the successful completion of mitosis. The cells are unable to properly form the mitotic spindle and segregate chromosomes, leading to mitotic catastrophe.

Following cell cycle arrest, this compound has been demonstrated to induce apoptosis, or programmed cell death. The prolonged arrest in mitosis triggers intrinsic apoptotic pathways, leading to the activation of caspases and subsequent cell death. This pro-apoptotic activity is a key component of its anti-proliferative effects observed in cancer cell models. Studies have shown that it can effectively inhibit the proliferation of a range of human cancer cell lines, including those derived from colon, breast, and lung cancers.

Cell LineEffect
Various Cancer Cell LinesInduces G2/M phase cell cycle arrest
Various Cancer Cell LinesInduces apoptosis
Human Cancer Cell LinesInhibits cell proliferation

This table summarizes the key cellular effects of this compound on cell cycle progression and apoptosis.

Structure Activity Relationship Sar Elucidation and Optimization

Identification of Pharmacophoric Elements Critical for the Biological Activity of 4-Isoquinolin-5-ylpyridin-2-amine

The fundamental structure of this compound comprises three key pharmacophoric elements whose interplay is critical for its biological activity. These are the isoquinoline (B145761) ring system, the central pyridine (B92270) ring, and the 2-amino group.

The isoquinoline moiety, a bicyclic aromatic system, often engages in π-π stacking or hydrophobic interactions within protein binding sites. The nitrogen atom in the isoquinoline ring can also act as a hydrogen bond acceptor. The linkage at the 5-position of the isoquinoline ring dictates a specific spatial orientation of this bicyclic system relative to the rest of the molecule.

The central pyridine ring acts as a critical scaffold, positioning the isoquinoline and aminofunctionalities in a defined geometry. The nitrogen atom of the pyridine ring is a key hydrogen bond acceptor, a feature frequently exploited in drug design to secure binding to a target protein. For instance, in many kinase inhibitors, this nitrogen is known to interact with the hinge region of the ATP-binding pocket.

The 2-amino group on the pyridine ring is a potent hydrogen bond donor and is often essential for anchoring the ligand to its biological target. Its position ortho to the pyridine nitrogen and meta to the isoquinoline substituent is a common motif in pharmacologically active compounds.

Positional and Substituent Effects on Potency and Selectivity

Impact of Substitution Patterns on the Isoquinoline Core

Modifications to the isoquinoline core of this compound can significantly modulate its biological activity. The introduction of substituents can affect the molecule's electronics, sterics, and solubility, thereby influencing its binding affinity and selectivity. For related isoquinoline-containing compounds, it has been shown that adding substituents can lead to enhanced biological effects. For example, in a series of tetrahydroisoquinoline-based inhibitors, increased lipophilicity was correlated with improved potency. In other contexts, specific substitutions on the isoquinoline ring have been explored for their anti-tubercular and anti-cancer properties. The precise impact of various substituents—such as halogens, alkyl, or alkoxy groups—at different positions on the isoquinoline ring of this compound would need to be determined empirically to optimize its activity for a specific biological target.

Influence of Modifications on the Pyridine Ring

The substitution pattern on the pyridine ring is a key determinant of potency and selectivity for many bioactive molecules. For a series of 5-aminomethyl-4-aryl-pyridines, the substitution pattern was a critical discovery in enhancing potency for DPP-4 inhibition. In the case of this compound, introducing substituents on the pyridine ring could fine-tune electronic properties, prevent undesirable metabolic reactions, or introduce new beneficial interactions with a target protein. Structure-activity relationship (SAR) analyses of similar pyridine derivatives often reveal that the position and nature of substituents (e.g., electron-donating vs. electron-withdrawing) can drastically alter biological outcomes. For example, studies on N-pyridyl-carboxamides showed that the relative positioning of substituents on the pyridine ring influenced analgesic and anti-inflammatory activity.

Role of the Amine Group and its Derivatives in Biological Response

The primary amine at the 2-position of the pyridine ring is a crucial functional group, typically acting as a key hydrogen bond donor. Its modification into secondary or tertiary amines, or its acylation to form amides, can have profound effects on biological activity. Alkylation of the amino group can probe for additional hydrophobic pockets near the binding site or alter the hydrogen bonding pattern. For instance, in a series of pyridine-2-carboxaldehyde thiosemicarbazones, 5-(methylamino) and 5-(ethylamino) derivatives were found to be highly potent inhibitors of ribonucleotide reductase. Converting the amine to an amide can introduce additional hydrogen bond acceptors and donors, and alter the electronics and conformation of the molecule, which can be beneficial for activity, as seen in various kinase inhibitors. The basicity of the aminopyridine moiety is also a factor; for example, the pKa of 2-aminopyridine (B139424) is significantly different from its 3- and 4-amino isomers, which affects its interaction potential at physiological pH.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling provides mathematical models to correlate the chemical structure of a compound with its biological activity. These models are invaluable for predicting the activity of newly designed analogs and for understanding the key physicochemical properties that drive potency.

2D and 3D-QSAR Methodologies (e.g., Comparative Molecular Field Analysis (CoMFA), Comparative Molecular Similarity Index Analysis (CoMSIA))

For a series of analogs based on the this compound scaffold, both 2D and 3D-QSAR methodologies could be applied to guide optimization efforts.

2D-QSAR models would relate biological activity to calculated molecular descriptors such as molecular weight, logP (lipophilicity), polar surface area, and electronic parameters. These models are computationally efficient and can provide general guidelines for designing new compounds.

3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA) offer more detailed, three-dimensional insights. These techniques require the 3D alignment of the series of molecules, typically based on a common scaffold or a docked conformation of the most active compound.

CoMFA calculates the steric and electrostatic fields around the aligned molecules and correlates these fields with biological activity. The output is often visualized as contour maps, where colored regions indicate areas where, for example, bulky groups (steric field) or positive/negative charges (electrostatic field) would be favorable or unfavorable for activity.

CoMSIA extends this concept by calculating additional fields, including hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields. This often provides a more comprehensive and predictive model. For a set of S1P1 receptor agonists, a CoMSIA model incorporating steric, electrostatic, hydrophobic, and H-bond donor descriptors yielded a highly predictive model for agonist potency.

For the this compound scaffold, a robust CoMFA/CoMSIA model would generate contour maps highlighting specific regions around the isoquinoline, pyridine, and amine moieties where modifications are likely to enhance biological activity, thus guiding the rational design of more potent and selective analogs.

Development of Predictive Models for Rational Compound Optimization

The optimization of lead compounds is a critical phase in the drug discovery pipeline, aiming to enhance potency, selectivity, and pharmacokinetic properties. For a molecule such as this compound, which has been identified as a potent inhibitor of Rho-associated coiled-coil containing protein kinase (ROCK), the rational design of next-generation analogs is paramount. This process is significantly accelerated and refined through the use of predictive computational models, including Quantitative Structure-Activity Relationship (QSAR) and pharmacophore modeling. These in silico techniques provide a framework for understanding the intricate relationship between a molecule's structure and its biological activity, thereby guiding the synthesis of more effective therapeutic agents.

The development of these predictive models is a systematic process that relies on a dataset of structurally related compounds with experimentally determined biological activities. By analyzing how variations in chemical structure correlate with changes in potency, these models can identify key molecular features that are either beneficial or detrimental to the desired biological effect.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR models are mathematical representations that correlate the biological activity of a series of compounds with their physicochemical properties, which are quantified by molecular descriptors. The fundamental principle of QSAR is that the biological activity of a compound is a function of its molecular structure.

The initial step in developing a QSAR model for this compound and its analogs involves the generation of a dataset of compounds with a range of biological activities, typically expressed as the half-maximal inhibitory concentration (IC50) or its logarithmic transformation (pIC50). For each compound in the series, a wide array of molecular descriptors is calculated. These descriptors can be categorized into several types, including:

Topological descriptors: These describe the connectivity of atoms in a molecule.

Electronic descriptors: These relate to the distribution of electrons and include properties like partial charges and dipole moments.

Steric descriptors: These describe the size and shape of the molecule.

Hydrophobic descriptors: These quantify the lipophilicity of the molecule, which influences its ability to cross cell membranes.

Once the descriptors are calculated, statistical methods such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS) are employed to derive a mathematical equation that best correlates the descriptors with the biological activity. A hypothetical QSAR model for a series of this compound analogs might take the following form:

pIC50 = c0 + c1(Descriptor 1) + c2(Descriptor 2) + ... + cn(Descriptor n)

where c0, c1, c2, ..., cn are regression coefficients determined by the statistical analysis.

The predictive power of a QSAR model is rigorously assessed through internal and external validation procedures. A common internal validation technique is leave-one-out cross-validation, which yields a cross-validation coefficient (q²). A q² value greater than 0.5 is generally considered indicative of a robust model. External validation involves using the model to predict the activity of a set of compounds that were not used in the model's development. The predictive ability is then assessed by the predictive R² (R²pred) value.

The following table illustrates a hypothetical dataset that could be used to develop a QSAR model for analogs of this compound.

CompoundStructureR GroupHypothetical pIC50
1Structure 1-H7.2
2Structure 2-CH37.5
3Structure 3-Cl7.8
4Structure 4-OCH37.1
5Structure 5-CF38.1

Based on such a dataset, a QSAR model could reveal, for instance, that electron-withdrawing groups at a particular position on the pyridinamine or isoquinoline ring system enhance inhibitory activity. This insight would then guide the rational design of new analogs with potentially greater potency.

Pharmacophore Modeling

Pharmacophore modeling is another powerful computational tool for rational drug design. A pharmacophore is an abstract representation of the key molecular features that are necessary for a molecule to bind to a specific biological target and elicit a particular response. These features include hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, aromatic rings, and positively or negatively charged groups.

The development of a pharmacophore model for this compound would typically begin with the alignment of a set of active analogs. From this alignment, common chemical features that are essential for activity are identified. For instance, the 2-amino group on the pyridine ring may act as a crucial hydrogen bond donor, while the isoquinoline nitrogen could function as a hydrogen bond acceptor. The aromatic rings of both the pyridine and isoquinoline moieties likely engage in hydrophobic or π-π stacking interactions within the active site of the target kinase.

A hypothetical pharmacophore model for a ROCK inhibitor based on the this compound scaffold might consist of the following features:

One hydrogen bond donor feature corresponding to the 2-amino group.

One hydrogen bond acceptor feature corresponding to the isoquinoline nitrogen.

Two aromatic/hydrophobic features representing the pyridine and isoquinoline ring systems.

This pharmacophore model can then be used as a 3D query to screen virtual libraries of compounds to identify novel scaffolds that possess the required chemical features arranged in the correct spatial orientation. This approach can lead to the discovery of new classes of inhibitors with diverse chemical structures.

Furthermore, pharmacophore models can be used in conjunction with molecular docking studies to refine the binding mode of inhibitors and to understand the structural basis of their activity. By visualizing how a compound's pharmacophoric features interact with the amino acid residues in the active site of the target protein, researchers can make more informed decisions about which structural modifications are most likely to improve binding affinity and selectivity.

The integration of QSAR and pharmacophore modeling provides a comprehensive in silico platform for the rational optimization of lead compounds like this compound. These predictive models not only accelerate the drug discovery process by reducing the number of compounds that need to be synthesized and tested, but they also enhance the quality of the drug candidates that are advanced into preclinical and clinical development.

Computational Molecular Interactions and Binding Mechanisms

Molecular Docking Analyses of 4-Isoquinolin-5-ylpyridin-2-amine with Molecular Targets

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is crucial for understanding the binding mode of this compound with its potential protein targets.

Molecular docking studies are employed to predict the most favorable binding pose of this compound within the active site of a target protein. These predictions are based on scoring functions that estimate the binding affinity. The conformation of the ligand upon binding is often different from its lowest energy state in solution, a phenomenon known as induced fit. Studies on similar heterocyclic compounds have shown that they can adopt various conformations to fit optimally within the binding pocket of a receptor. For instance, in studies of related pyrimidine (B1678525) derivatives, docking simulations have successfully predicted "U-shaped" conformations within the binding site, which are crucial for their inhibitory activity. mdpi.com The predicted binding conformation is a critical first step in understanding the potential biological activity of the compound.

A significant outcome of molecular docking is the identification of specific amino acid residues that form the binding pocket and interact with the ligand. These residues are key to the stability of the ligand-protein complex. For compounds structurally related to this compound, docking studies have frequently identified interactions with residues such as glutamate, aspartate, lysine, and various hydrophobic amino acids. d-nb.infonih.gov For example, in the case of similar kinase inhibitors, interactions with the hinge region of the kinase domain are often critical for potent inhibition. nih.gov The identification of these key residues provides valuable information for structure-activity relationship (SAR) studies and for the design of more potent and selective analogs.

Table 1: Key Amino Acid Residues in Target Binding Pockets for Structurally Similar Compounds

Interacting Residue TypeExample of Specific ResiduePotential Role in Binding
AcidicAspartate (ASP), Glutamate (GLU)Forms hydrogen bonds or salt bridges with the ligand.
BasicLysine (LYS), Arginine (ARG)Engages in hydrogen bonding or electrostatic interactions.
PolarSerine (SER), Threonine (THR)Acts as hydrogen bond donors or acceptors.
AromaticPhenylalanine (PHE), Tyrosine (TYR)Participates in π-π stacking or hydrophobic interactions.
AliphaticLeucine (LEU), Valine (VAL)Contributes to hydrophobic interactions, stabilizing the complex.

This table is a generalized representation based on common interactions observed for similar classes of compounds.

The stability of the ligand-protein complex is governed by a variety of intermolecular forces. Molecular docking simulations allow for the detailed characterization of these forces between this compound and its target. The primary forces at play typically include:

Hydrogen Bonds: These are crucial for the specificity and affinity of binding. The amine and nitrogen atoms in the pyridine (B92270) and isoquinoline (B145761) rings of the compound are potential hydrogen bond donors and acceptors, respectively.

π-π Stacking: The aromatic systems of this compound can stack with the aromatic side chains of amino acids like phenylalanine, tyrosine, and tryptophan, further stabilizing the complex.

Molecular Dynamics (MD) Simulations

While molecular docking provides a static picture of the binding event, molecular dynamics (MD) simulations offer a dynamic view, allowing for the assessment of the stability and conformational changes of the ligand-protein complex over time.

MD simulations can reveal the flexibility of this compound within the binding pocket. The simulations can show how the ligand and the protein adapt to each other's presence, providing a more realistic representation of the binding event. It is not uncommon for ligands to bind in conformations that are higher in energy than their ground state in solution. nih.gov The conformational changes observed during MD simulations can highlight key dynamic interactions that are not apparent from static docking poses.

A key application of MD simulations is to assess the stability of the predicted binding mode from molecular docking. By simulating the complex over a period of nanoseconds or even microseconds, researchers can observe whether the ligand remains stably bound in its initial pose or if it undergoes significant conformational changes or even dissociates from the binding site. The root-mean-square deviation (RMSD) of the ligand and protein atoms over the course of the simulation is often used as a measure of stability. mdpi.com Stable binding is indicated by a low and fluctuating RMSD value after an initial equilibration period. These simulations provide a more rigorous validation of the docking results and increase the confidence in the predicted binding mode.

Advanced Computational Approaches for Binding Energy and Reactivity

To predict how this compound interacts with biological targets, researchers employ a variety of advanced computational methods. These tools allow for the calculation of binding energies and the study of the molecule's reactivity, offering insights that are often difficult to obtain through experimental means alone.

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT))

Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has become a staple in computational chemistry for predicting molecular properties and reactivity. In the context of this compound, DFT calculations can provide a detailed understanding of its electronic characteristics, which are critical determinants of its interaction with other molecules.

DFT studies on related heterocyclic compounds, such as isoquinoline and various pyridine derivatives, have demonstrated the utility of this approach. researchgate.netnih.govniscair.res.in For instance, DFT analysis can be used to determine the optimized geometry, vibrational frequencies, and the distribution of electron density within the molecule. Key parameters derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of a molecule's chemical reactivity and kinetic stability. niscair.res.inresearchgate.net A smaller energy gap generally suggests higher reactivity.

Furthermore, DFT can be employed to generate Molecular Electrostatic Potential (MEP) maps. These maps visualize the electrostatic potential on the electron density surface, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). Such information is invaluable for predicting how this compound might orient itself within a protein's binding pocket and which atoms are likely to participate in hydrogen bonding or other non-covalent interactions. While specific DFT data for this compound is not available in the provided results, the principles from studies on similar structures can be applied. mdpi.commdpi.com

Table 1: Representative Data from DFT Calculations on Related Heterocyclic Compounds

ParameterDescriptionTypical Application
HOMO EnergyEnergy of the highest occupied molecular orbital; relates to the ability to donate electrons.Predicts sites for electrophilic attack and ionization potential.
LUMO EnergyEnergy of the lowest unoccupied molecular orbital; relates to the ability to accept electrons.Predicts sites for nucleophilic attack and electron affinity.
HOMO-LUMO GapThe energy difference between HOMO and LUMO.Indicates chemical reactivity, kinetic stability, and electronic excitation energy.
Molecular Electrostatic Potential (MEP)Visualizes the charge distribution and is used to predict reactive sites for electrophilic and nucleophilic attack.Guides understanding of intermolecular interactions, particularly hydrogen bonding.

This table is illustrative and based on general applications of DFT to heterocyclic systems, as specific data for this compound was not found.

Free Energy Perturbation and Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) Methods

While DFT provides detailed electronic information, methods like Free Energy Perturbation (FEP) and Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) are geared towards calculating the free energy of binding, a critical parameter for assessing the affinity of a ligand for its receptor.

Free Energy Perturbation (FEP) is a computationally intensive but rigorous method for calculating the relative binding free energies of a series of related ligands. qsimulate.comchemrxiv.org The method involves simulating a non-physical pathway where one molecule is gradually transformed into another. By calculating the free energy change of this "perturbation" in both the bound and unbound states, the difference in binding free energy can be determined with high accuracy. FEP can be particularly powerful for guiding lead optimization in drug discovery by predicting the impact of small chemical modifications on binding affinity. qsimulate.com

Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) is a more approximate but computationally efficient end-point method for estimating binding free energies. nih.gov This approach combines molecular mechanics energy calculations with continuum solvation models. Typically, molecular dynamics simulations are run for the protein-ligand complex, the free protein, and the free ligand. Snapshots from these trajectories are then used to calculate the average binding free energy.

The binding free energy in MM/PBSA is calculated as: ΔG_binding = ΔE_MM + ΔG_solvation - TΔS

Where:

ΔE_MM includes the van der Waals and electrostatic interactions between the protein and ligand.

ΔG_solvation is the free energy of solvation, which is composed of a polar component (often calculated using the Poisson-Boltzmann equation) and a non-polar component (typically estimated from the solvent-accessible surface area).

TΔS represents the change in conformational entropy upon binding, which is often the most challenging term to calculate accurately and is sometimes omitted in comparative studies. nih.gov

MM/PBSA is widely used for rescoring docking poses and for identifying key residues that contribute most significantly to the binding energy. nih.gov

Table 2: Components of MM/PBSA Binding Free Energy Calculation

Energy ComponentDescriptionContribution to Binding
ΔE_vdWvan der Waals energyTypically favorable (negative)
ΔE_elecElectrostatic energy in the gas phaseTypically favorable (negative)
ΔG_polarPolar solvation energyTypically unfavorable (positive), opposes binding
ΔG_nonpolarNon-polar solvation energyTypically favorable (negative), driven by the hydrophobic effect
TΔSConformational entropy changeTypically unfavorable (positive), due to loss of translational, rotational, and conformational freedom

This table outlines the general components of an MM/PBSA calculation. Specific values for this compound would require dedicated computational studies.

Preclinical Therapeutic Area Investigations

Oncology Research Applications

The isoquinoline (B145761) and pyridine (B92270) moieties are core structures in numerous compounds investigated for their anticancer properties. Research into analogous compounds suggests potential antiproliferative and pro-apoptotic activities.

Investigations of Antiproliferative Activity in Various Cancer Cell Lines

A variety of isoquinoline and quinoline (B57606) derivatives have demonstrated the ability to inhibit the growth of cancer cells. For instance, novel 6-(quinolin-2-ylthio)pyridine derivatives have shown potent cytotoxic activity against both MCF-7 (breast cancer) and A549 (lung cancer) cell lines, with IC50 values in the low micromolar range. sci-hub.sebohrium.comnih.gov Specifically, compound 4f from this series exhibited an IC50 of 6.39 μM against MCF-7 cells and 6.9 μM against A549 cells. sci-hub.sebohrium.com Similarly, certain pyrimido[4,5-b]quinoline-2,4-dione derivatives have displayed enhanced cytotoxic activities against various human cancer cell lines. nih.gov

It is important to note that while these findings are promising for the general class of compounds, specific antiproliferative data for 4-Isoquinolin-5-ylpyridin-2-amine against a panel of cancer cell lines is not currently available in the reviewed literature.

Table 1: Antiproliferative Activity of Selected Isoquinoline and Quinoline Analogs

Compound/AnalogCancer Cell LineIC50 (µM)Reference
6-(quinolin-2-ylthio)pyridine derivative 4f MCF-7 (Breast)6.39 sci-hub.sebohrium.com
6-(quinolin-2-ylthio)pyridine derivative 4f A549 (Lung)6.9 sci-hub.sebohrium.com
6-(quinolin-2-ylthio)pyridine derivative 4d MCF-7 (Breast)9.3 sci-hub.se
Isoquinoline derivative B01002 SKOV3 (Ovarian)7.65 (µg/mL) nih.gov
Isoquinoline derivative C26001 SKOV3 (Ovarian)11.68 (µg/mL) nih.gov

Note: This table presents data for structurally related compounds, not this compound.

Mechanisms of Pro-apoptotic Effects and Cell Death Pathways

The anticancer activity of many heterocyclic compounds, including isoquinoline derivatives, is often linked to their ability to induce apoptosis, or programmed cell death. Studies on isoquinoline derivatives have shown that they can trigger apoptosis through various mechanisms. For example, two novel isoquinoline derivatives, B01002 and C26001 , were found to downregulate inhibitor of apoptosis proteins (IAPs) such as XIAP, cIAP-1, and survivin at the protein level in ovarian cancer cells. nih.gov This downregulation leads to the activation of caspases, key enzymes in the apoptotic cascade. nih.gov Evidence of this includes the upregulation of cleaved caspase-3 and cleaved PARP (Poly (ADP-ribose) polymerase), which are hallmarks of apoptosis. nih.gov

Furthermore, some isoxazole (B147169) derivatives, which also contain a heterocyclic core, have been shown to induce both early and late apoptosis in human erythroleukemic K562 cells. nih.gov The pro-apoptotic activity of these compounds suggests that they could be valuable in the development of anticancer drugs that work by activating apoptosis. nih.gov

Direct studies on the specific pro-apoptotic mechanisms of this compound have not been reported.

Neuropharmacology Research Applications

The isoquinoline scaffold is a key feature in molecules being explored for the treatment of neurodegenerative diseases, particularly those associated with protein aggregation and kinase dysregulation.

Studies Related to Neurodegenerative Disease Targets (e.g., Tau Aggregation, GSK-3)

The aggregation of the tau protein is a pathological hallmark of several neurodegenerative disorders, including Alzheimer's disease. nih.govresearchgate.net Consequently, the inhibition of tau aggregation is a major therapeutic target. Research has identified isoquinoline-containing compounds as potential tau aggregation inhibitors. For instance, a fungally derived isoquinoline, ANTC-15 , has been shown to inhibit the formation of tau filaments induced by arachidonic acid. nih.govresearchgate.net Another study identified a 4-piperazine isoquinoline compound as a potent inhibitor of tau prion formation in a cell-based assay, with an EC50 value of 390 nM. escholarship.orgnih.govescholarship.org

Glycogen synthase kinase-3 (GSK-3) is another key target in neurodegenerative disease research, as its overactivity is linked to tau hyperphosphorylation. nih.govnih.gov A novel 1H-pyrrolo[2,3-b]pyridine derivative, B10 , which incorporates a quinolin-8-ol moiety, has been identified as a potent GSK-3β inhibitor with an IC50 of 66 nM. nih.gov This compound was also shown to decrease the level of phosphorylated tau in SH-SY5Y cells. nih.gov

While these findings highlight the potential of the isoquinoline-pyridine scaffold in targeting key pathways in neurodegeneration, specific inhibitory data for this compound against Tau aggregation or GSK-3 is not available.

Table 2: Activity of Selected Analogs in Neuropharmacology Research

Compound/AnalogTarget/AssayActivityReference
4-piperazine isoquinolineTau prion formationEC50 = 390 nM escholarship.orgnih.govescholarship.org
B10 (1H-pyrrolo[2,3-b]pyridine derivative)GSK-3β inhibitionIC50 = 66 nM nih.gov
ANTC-15 (fungally derived isoquinoline)Tau filament inhibitionAlmost complete inhibition at 100 µM nih.gov

Note: This table presents data for structurally related compounds, not this compound.

Exploration of Neuroprotective Potential

The neuroprotective effects of isoquinoline alkaloids have been a subject of interest, with studies suggesting various mechanisms of action. These include reducing oxidative stress, inhibiting neuroinflammation, and regulating autophagy. nih.gov For example, isoquinoline alkaloids like berberine (B55584) and nuciferine (B1677029) have demonstrated anti-inflammatory activity by inhibiting the production of pro-inflammatory mediators. nih.gov Additionally, some isoquinoline alkaloids can reduce oxidative stress by enhancing the activity of antioxidant enzymes. nih.gov

Although the general class of isoquinoline alkaloids shows promise for neuroprotection, specific studies investigating the neuroprotective potential of this compound are currently lacking in the scientific literature.

Anti-infective Research Applications

The isoquinoline core is present in a number of compounds with demonstrated antimicrobial properties. Research has explored the activity of isoquinoline derivatives against a range of pathogens.

Novel alkynyl isoquinoline compounds have shown strong bactericidal activity against several Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). mdpi.com One study highlighted that the isoquinoline group was vital for the potent antibacterial activity of these compounds. mdpi.com Furthermore, a patent has described isoquinoline compounds that bind to the minor groove of DNA and possess both antifungal and antibacterial activity. google.com Other research has shown that certain quinoline derivatives possess antimicrobial activity, with some compounds exhibiting promising effects against both bacteria and fungi. nih.gov For instance, 7-morpholinomethyl-8-hydroxyquinoline has been reported to have both antibacterial and antifungal activity. nih.gov

Despite the recognized anti-infective potential of the isoquinoline scaffold, there are no specific studies available that report on the anti-infective research applications of this compound.

Antibacterial Activity Assessments.

Detailed research findings and data tables on the antibacterial activity of this compound are not available.

Antimalarial Activity Assessments.

Specific assessments of the antimalarial efficacy of this compound have not been reported in the available literature.

Other Emerging Therapeutic Applications.

Anti-inflammatory Response Modulation.

There is no specific information regarding the modulation of anti-inflammatory responses by this compound.

Potential in Cardiovascular or Metabolic Disorders.

The potential of this compound in treating cardiovascular or metabolic disorders has not been specifically investigated in the reviewed sources.

Q & A

Q. What are the primary synthetic routes for 4-Isoquinolin-5-ylpyridin-2-amine?

  • Methodological Answer : The compound is synthesized via nucleophilic substitution or condensation reactions. For example, analogous pyrimidine derivatives are prepared by reacting halogenated heterocycles (e.g., 4-chloro-2,6-dichloropyrimidine) with amines in polar solvents like ethanol or acetonitrile at 50–80°C. Precise temperature control and stoichiometric ratios are critical to avoid side products . For isoquinoline derivatives, the Friedländer reaction is employed, where 2-(3,4-dihydroisoquinolin-1-yl)anilines undergo cyclization with ketones in acidic conditions to form fused heterocycles .

Q. How is structural integrity confirmed for this compound?

  • Methodological Answer : Characterization involves NMR spectroscopy (¹H and ¹³C) to verify substituent positions and purity. For example, aromatic protons in pyridyl and isoquinolinyl groups show distinct splitting patterns in ¹H NMR. Mass spectrometry (HRMS) confirms molecular weight, while IR spectroscopy identifies functional groups (e.g., amine N–H stretches at ~3300 cm⁻¹). Crystallography may resolve ambiguities in stereochemistry .

Q. What safety protocols apply when handling this compound?

  • Methodological Answer : Follow GHS guidelines: use fume hoods, nitrile gloves, and lab coats. Avoid inhalation/contact; in case of exposure, rinse with water for 15 minutes. Store in airtight containers at RT, away from oxidizers. Refer to SDS sheets of structurally similar compounds (e.g., (4-Chloro-5-methyl-pyrimidin-2-yl)-ethyl-amine) for toxicity and disposal guidelines .

Advanced Research Questions

Q. How can synthesis yield be optimized for this compound?

  • Methodological Answer : Use continuous flow reactors to enhance reproducibility and scalability. Automated systems maintain precise control of temperature (±1°C) and reagent addition rates. For example, industrial pyrimidine syntheses achieve >90% yield by optimizing residence time and solvent polarity (e.g., acetonitrile vs. DMF) . Computational tools (e.g., DFT) predict reaction pathways to minimize byproducts .

Q. How do steric and electronic effects influence its biological interactions?

  • Methodological Answer : The isoquinoline moiety’s planar structure facilitates π-π stacking with enzyme active sites (e.g., kinases). Electrophilic substituents (e.g., chlorine at position 4) enhance binding to nucleophilic residues. Steric hindrance from bulky groups (e.g., isopropylamine) can reduce off-target interactions. Validate via molecular docking and in vitro assays (IC₅₀ measurements) .

Q. How to resolve contradictions in spectroscopic data for derivatives?

  • Methodological Answer : Discrepancies in NMR/IR data often arise from tautomerism or solvation effects. Use variable-temperature NMR to probe dynamic equilibria. Compare experimental spectra with theoretical calculations (e.g., Gaussian software) for validation. For crystallographic conflicts, refine structures using high-resolution data (e.g., synchrotron sources) .

Q. What strategies enable regioselective functionalization of the isoquinoline core?

  • Methodological Answer : Directed ortho-metalation (DoM) with LDA or TMPMgCl·LiCl selectively deprotonates positions adjacent to directing groups (e.g., amines). Pd-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig) introduces aryl/alkyl groups at specific sites. Protect reactive amines with Boc groups to prevent side reactions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.